1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related dibenzofuran carboxaldehydes has been explored, with the aim of using these compounds in the synthesis of novel β-phenylethylamines and NBOMe derivatives for biological evaluation. Techniques such as formylation and NMR spectroscopy play crucial roles in these syntheses, highlighting the chemical versatility and reactivity of dibenzofuran derivatives (Yempala & Cassels, 2017).
Applications in Organic Synthesis
Research on 1,2,4-triazole derivatives showcases their potential in organic synthesis, including the preparation of compounds with antimicrobial properties. This involves complex reactions, such as Vilsmeier–Haack formylation, to yield compounds with significant biological activity (Bhat et al., 2016). Similarly, the exploration of stable carbenes derived from triazoles for catalyzing benzoin-type condensations of formaldehyde illustrates the utility of triazole derivatives in facilitating organic transformations (Teles et al., 1996).
Novel Antimicrobial Agents
The synthesis of triazolyl pyrazole derivatives has been pursued for their potential as antimicrobial agents, demonstrating the broad applicability of triazole compounds in the development of new therapeutics. These compounds were evaluated for their in vitro antibacterial and antifungal activities, revealing a spectrum of antimicrobial efficacy (Bektaş et al., 2007).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of heterocyclic triazol-5-one derivatives underscore the potential of these compounds in materials science. Through detailed theoretical and experimental analyses, these studies provide insights into the electronic and optical characteristics of triazole-based compounds, highlighting their relevance in the development of new materials with desirable electronic properties (Beytur & Avinca, 2021).
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-8-11-7-15(14-13-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7-8H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDOECLBOVQPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3C=C(N=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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